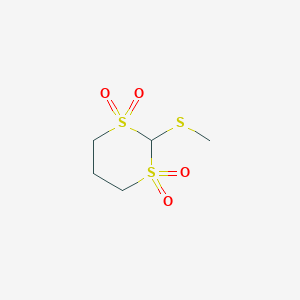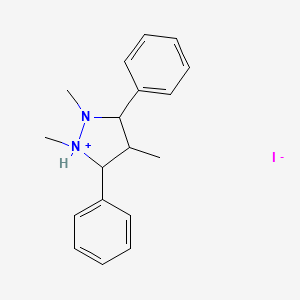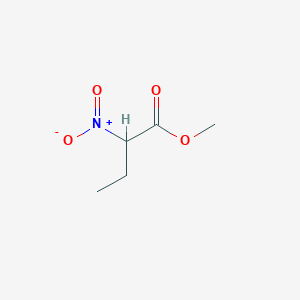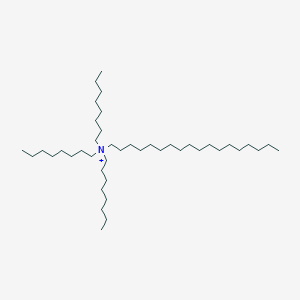
2-(Methylsulfanyl)-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylsulfanyl)-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone is a sulfur-containing heterocyclic compound It is characterized by the presence of two sulfur atoms and a methylsulfanyl group attached to a dithiane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone typically involves the reaction of dithiane derivatives with methylsulfanyl reagents under controlled conditions. One common method involves the use of 2-methyl-5-nitrophenol and 4-methyl-3-nitrobenzenesulfonic acid as starting materials. These compounds undergo a series of reactions, including cyclization and oxidation, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.
化学反应分析
Types of Reactions
2-(Methylsulfanyl)-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithiane ring to more reduced sulfur-containing compounds.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as sodium borohydride. Solvents like dichloromethane and acetonitrile are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted dithiane derivatives. These products can be further utilized in different chemical processes and applications.
科学研究应用
2-(Methylsulfanyl)-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 2-(Methylsulfanyl)-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone involves its interaction with molecular targets and pathways in biological systems. The compound can act as an electrophile, reacting with nucleophilic sites in biomolecules. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in its observed biological effects .
相似化合物的比较
Similar Compounds
2-(Methylsulfanyl)nicotinamide: This compound shares the methylsulfanyl group but has a different core structure.
2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine: Another sulfur-containing heterocycle with similar reactivity.
2-Methylsulfanyl-1,4-dihydropyrimidines: These compounds are structurally related and exhibit similar chemical properties.
Uniqueness
2-(Methylsulfanyl)-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone is unique due to its dithiane ring structure and the presence of multiple sulfur atoms
属性
CAS 编号 |
61165-90-0 |
|---|---|
分子式 |
C5H10O4S3 |
分子量 |
230.3 g/mol |
IUPAC 名称 |
2-methylsulfanyl-1,3-dithiane 1,1,3,3-tetraoxide |
InChI |
InChI=1S/C5H10O4S3/c1-10-5-11(6,7)3-2-4-12(5,8)9/h5H,2-4H2,1H3 |
InChI 键 |
HQICRASWUOCHFK-UHFFFAOYSA-N |
规范 SMILES |
CSC1S(=O)(=O)CCCS1(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-([1,1'-Biphenyl]-4-yl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole](/img/structure/B14596587.png)
![2-(3-Chloro-5-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14596591.png)


![2-Methyl-5-[(methylsulfanyl)methyl]-4-[(propylamino)methyl]pyridin-3-OL](/img/structure/B14596609.png)
![3-[(Hexadecan-2-yl)(methyl)amino]propanenitrile](/img/structure/B14596611.png)
![6-Methyl[1,2,4]triazolo[3,4-c][1,2,4]triazine](/img/structure/B14596618.png)
![1-[(2-Aminoethyl)amino]tetradecan-2-OL](/img/structure/B14596624.png)

![1-[4-(Methanesulfinyl)phenyl]hexan-1-one](/img/structure/B14596636.png)
![2-[5-(2-Hydroxyethylamino)-4-nitro-2-(trifluoromethyl)anilino]ethanol](/img/structure/B14596652.png)
![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene diacetate](/img/structure/B14596659.png)

![4-Piperidinol, 4-[(3,4-dimethylphenyl)methyl]-1,2,5-trimethyl-](/img/structure/B14596665.png)
